2-(Methylthio)acetamide, with the chemical formula C₃H₇NOS and CAS number 22551-24-2, is a sulfur-containing organic compound characterized by a methylthio group attached to the acetamide moiety. This compound appears as a white to almost white solid and has a melting point ranging from 102 °C to 106 °C . Its molecular weight is approximately 105.16 g/mol, and it is highly soluble in methanol and other organic solvents .
Currently, there is no documented information regarding the mechanism of action of 2-(Methylthio)acetamide in biological systems.
2-(Methylthio)acetamide appears to be a niche compound with limited research available. Further investigations could explore:
-(Methylthio)acetamide serves as a versatile building block for the synthesis of various organic molecules. Its reactive functional groups, the methylthio (-SCH3) and the amide (-CONH2), allow for diverse chemical transformations. Studies have demonstrated its application in the synthesis of:
Limited research suggests that 2-(Methylthio)acetamide might possess some biological activities. Studies have reported:
Several methods exist for synthesizing 2-(Methylthio)acetamide. One common approach involves the reaction of methylthiol with acetic anhydride or acetic acid in the presence of a suitable catalyst. This reaction typically proceeds under controlled temperature conditions to optimize yield and purity. Alternative methods may include the use of thiolating agents in acetamide derivatives under various reaction conditions.
2-(Methylthio)acetamide finds applications primarily in chemical synthesis and research. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. Additionally, its unique structure allows it to be utilized in studies involving sulfur-containing compounds, contributing to the understanding of their reactivity and properties.
When comparing 2-(Methylthio)acetamide with similar compounds, several noteworthy analogs emerge:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(Acetylthio)-N,N,N-trimethylethan-1-aminium iodide | 1866-15-5 | 0.52 |
Tetrahydro-1,4-thiazepan-5-one | 2896-98-2 | 0.50 |
N-Methyl-N-(methylthio)acetamide | Not listed | Unique |
Uniqueness: 2-(Methylthio)acetamide stands out due to its specific methylthio group attached directly to the acetamide structure, which may influence its reactivity patterns differently compared to other sulfur-containing compounds. Its solubility profile and potential applications further distinguish it within this class of compounds.
Irritant